2-(4-Bromophenoxy)-N'-(4-methylbenzylidene)acetohydrazide
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Overview
Description
2-(4-Bromophenoxy)-N’-(4-methylbenzylidene)acetohydrazide is an organic compound that features a bromophenoxy group and a methylbenzylidene group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Preparation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base.
Synthesis of acetohydrazide: This is done by reacting 4-bromophenoxyacetic acid with hydrazine hydrate.
Formation of the final compound: The acetohydrazide is then reacted with 4-methylbenzaldehyde under reflux conditions to yield 2-(4-Bromophenoxy)-N’-(4-methylbenzylidene)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-N’-(4-methylbenzylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenoxy)-N’-(4-methylbenzylidene)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: This compound can be used in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-methylbenzylidene)acetohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy and methylbenzylidene groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide
- 2-(4-Fluorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide
- 2-(4-Methoxyphenoxy)-N’-(4-methylbenzylidene)acetohydrazide
Uniqueness
2-(4-Bromophenoxy)-N’-(4-methylbenzylidene)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methoxy analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can be advantageous in certain applications.
Properties
CAS No. |
303066-18-4 |
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Molecular Formula |
C16H15BrN2O2 |
Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-12-2-4-13(5-3-12)10-18-19-16(20)11-21-15-8-6-14(17)7-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
OBLWOLJBIBFJOV-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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